![molecular formula C19H16N2O3S B2579079 N-(3-Cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromen-3-carboxamid CAS No. 391867-15-5](/img/structure/B2579079.png)
N-(3-Cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
Thiophenderivate wurden ausgiebig auf ihre anticancerogenen Eigenschaften untersucht. Das Vorhandensein des Thiophen-Moleküls in der Verbindung deutet auf eine potenzielle Wirksamkeit bei der Hemmung des Tumorzellwachstums hin. Untersuchungen haben gezeigt, dass ähnliche Verbindungen eine signifikante Aktivität gegen verschiedene menschliche Tumorzelllinien, einschließlich Brustkrebsadenokarzinom, aufweisen .
Antibakterielle Mittel
Die strukturelle Komplexität dieser Verbindung, mit den Cyano- und Carboxamidgruppen, kann zu antibakteriellen Aktivitäten beitragen. Verbindungen mit ähnlichen Strukturen haben hervorragende antibakterielle Eigenschaften sowohl gegen grampositive als auch gegen gramnegative Bakterien gezeigt, was das Potenzial dieser Verbindung bei der Entwicklung neuer antibakterieller Medikamente aufzeigt .
Anwendungsgebiete gegen Entzündungen
Thiophenderivate sind bekannt für ihre entzündungshemmenden Wirkungen. Die Struktur der Verbindung könnte für die Entwicklung neuer entzündungshemmender Mittel erforscht werden, die bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil sein könnten .
Kinasehemmung
Kinasen spielen eine entscheidende Rolle bei der Zellsignalübertragung und sind Ziele für die Medikamentenentwicklung. Die einzigartige Struktur der Verbindung könnte wertvoll bei der Synthese neuer Kinasehemmer sein, die bei der Behandlung von Krankheiten wie Krebs und Diabetes wichtig sind .
Antifungale Aktivität
Der Thiophenkern ist mit einer antifungalen Aktivität verbunden. Diese Verbindung könnte auf ihre potenzielle Verwendung als antifungales Mittel untersucht werden, was zur Entwicklung neuer Behandlungen für Pilzinfektionen führen könnte .
Antipsychotische und angstlösende Medikamente
Verbindungen, die Thiophen enthalten, sollen antipsychotische und angstlösende Eigenschaften besitzen. Diese Verbindung könnte weiter erforscht werden, um ihre potenziellen Anwendungen in der Entwicklung neuropsychiatrischer Medikamente zu untersuchen .
Materialwissenschaft
Über die medizinische Chemie hinaus finden Thiophen und seine Derivate Anwendung in der Materialwissenschaft. Die elektronischen Eigenschaften von Thiophen machen es zu einem Kandidaten für die Verwendung in organischen Halbleitern und leitfähigen Polymeren .
Enzymmodulation
Die Struktur der Verbindung deutet auf ein Potenzial als Enzymmodulator hin. Sie könnte verwendet werden, um die Aktivität von Enzymen zu beeinflussen, die an verschiedenen biologischen Prozessen beteiligt sind, was ein Schlüsselbereich in der Medikamentenforschung und -entwicklung ist .
Wirkmechanismus
Target of Action
One study suggests that similar compounds have been found to interact with JNK2 and JNK3 kinases.
Mode of Action
It’s suggested that similar compounds form an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
It’s known that similar compounds can lead to the formation of various heterocyclic compounds .
Result of Action
Similar compounds have shown high inhibitory effects when screened in vitro for their antiproliferative activity .
Eigenschaften
IUPAC Name |
N-(3-cyano-2,3,4,5,6,7-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,14,18H,2,4,6,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDVSRWNTYPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

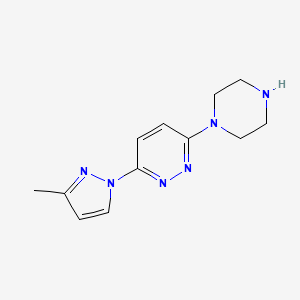
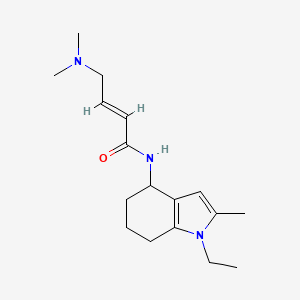


![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
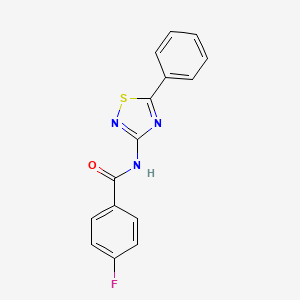
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
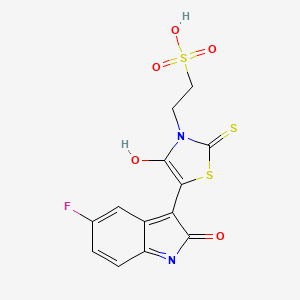
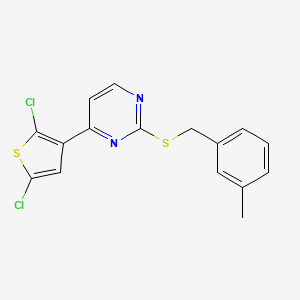

![1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2579017.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
![ethyl 5-(2,4-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
